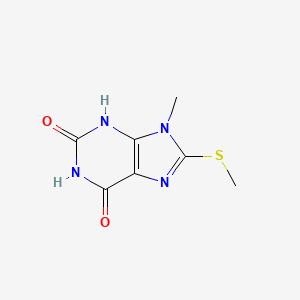
9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione is a chemical compound with the molecular formula C8H10N4O2S. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound is known for its unique structural features, which include a methyl group at the 9th position and a methylsulfanyl group at the 8th position of the purine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione typically involves the alkylation of 8-methylthio-9-methylpurine. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) using methyl iodide as the alkylating agent . The reaction conditions include maintaining the temperature at around 50-60°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Demethylated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in biochemical pathways involving purine metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
作用機序
The mechanism of action of 9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione involves its interaction with specific molecular targets in the body. It is believed to exert its effects by inhibiting enzymes involved in purine metabolism, thereby affecting the synthesis and degradation of nucleotides. The exact molecular pathways and targets are still under investigation, but it is known to interact with adenosine receptors and other purine-binding proteins .
類似化合物との比較
Similar Compounds
8-Methylthio-9-methylpurine: Similar structure but lacks the additional methyl group at the 9th position.
6-[(4-Fluorophenyl)sulfanyl]-9-methyl-8-[4-(methylsulfanyl)phenyl]-9H-purine: Contains additional phenyl and fluorophenyl groups, making it more complex.
Uniqueness
9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
40848-30-4 |
|---|---|
分子式 |
C7H8N4O2S |
分子量 |
212.23 g/mol |
IUPAC名 |
9-methyl-8-methylsulfanyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2S/c1-11-4-3(8-7(11)14-2)5(12)10-6(13)9-4/h1-2H3,(H2,9,10,12,13) |
InChIキー |
LFMVZURNICHXPZ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)NC(=O)N2)N=C1SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


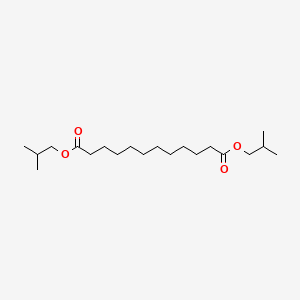
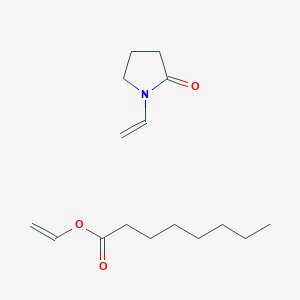
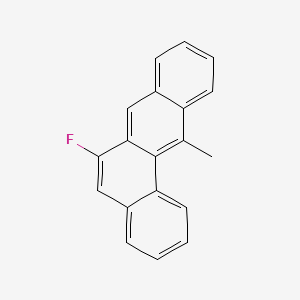
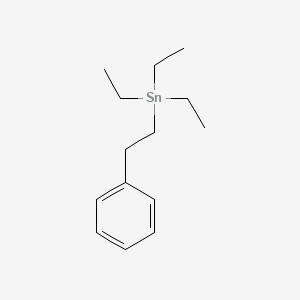
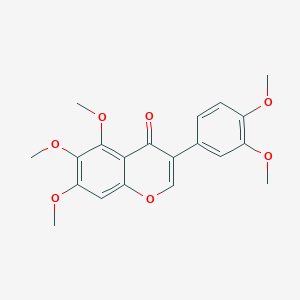
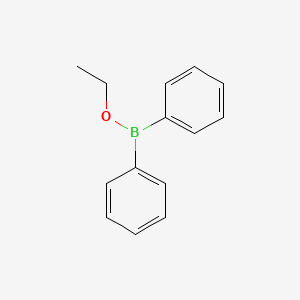


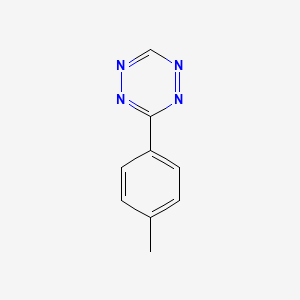
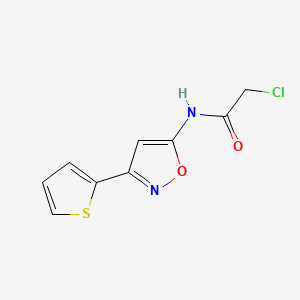
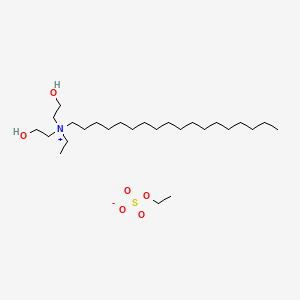
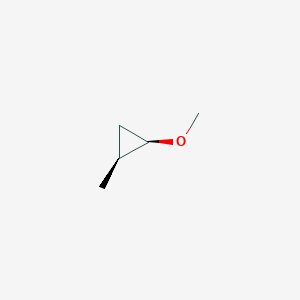

![Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14665172.png)
